molecular formula C23H22ClN3O2 B608718 LY2795050 CAS No. 1346133-08-1

LY2795050

Katalognummer: B608718
CAS-Nummer: 1346133-08-1
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: LOOCZNLSXJHWTG-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY2795050 ist ein selektiver Antagonist für den Kappa-Opioid-Rezeptor. Er wurde als Radiotracer für die Positronen-Emissions-Tomographie entwickelt, um den Kappa-Opioid-Rezeptor in vivo zu untersuchen. Der Kappa-Opioid-Rezeptor ist einer der drei wichtigsten Subtypen der Opioidrezeptoren und ist an verschiedenen neuropsychiatrischen Störungen beteiligt, darunter Depression, Angstzustände und Substanzmissbrauch .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung des Aryl-Iodid-Vorläufers und die anschließende Radiomarkierung. Eine gängige Methode für die Radiochemie-Synthese von this compound beinhaltet die palladiumvermittelte Radiocyanierung und Radiocarbonylierung eines Aryl-Iodid-Vorläufers. Die kupfervermittelte Radiocyanierung eines Aryl-Iodids und eines Aryl-Boronsäureesters wurde ebenfalls untersucht .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die vollständige Automatisierung der oben genannten Synthesemethoden. Jede Methode liefert this compound in ausreichender radiochemischer Ausbeute, molarer Aktivität und radiochemischer Reinheit für die klinische Anwendung .

Wissenschaftliche Forschungsanwendungen

Neuroimaging Applications

Positron Emission Tomography (PET) Imaging

LY2795050 has been synthesized as a radiotracer, specifically [^11C]this compound, for use in PET imaging to visualize kappa-opioid receptors (KOR) in vivo. This application is significant given the role of KOR in various psychiatric conditions, including depression and anxiety disorders.

  • Study Findings : In a study conducted by Naganawa et al. (2015), [^11C]this compound was evaluated for its binding affinity and selectivity for KOR. The results indicated that it exhibited high binding affinity (K_i = 0.72 nM) and selectivity over mu-opioid receptors (MOR) and delta-opioid receptors (DOR), making it a suitable candidate for imaging KOR in primates .
  • Pharmacokinetics : The tracer showed favorable pharmacokinetic properties, with fast uptake kinetics in the brain and a distribution pattern consistent with KOR localization . In rhesus monkeys, approximately 40% of the parent compound remained intact 30 minutes post-injection, indicating moderate peripheral metabolism .

Research on Psychiatric Disorders

Potential in Treating Depression and Anxiety

Research has indicated that kappa-opioid receptors are implicated in the pathophysiology of depression and anxiety disorders. As an antagonist, this compound may offer therapeutic benefits by modulating these receptor pathways.

  • Rapid-Onset Anti-Stress Effects : A study highlighted the rapid onset anti-stress effects of this compound, demonstrating its potential to alleviate stress-related symptoms quickly . This suggests that this compound could be beneficial in acute stress situations or as part of a treatment regimen for anxiety disorders.

Binding Affinity Studies

In Vitro Binding Affinity

The binding affinity of this compound has been meticulously characterized through various studies:

Receptor TypeBinding Affinity (K_i) [nM]Antagonist Potency (K_b) [nM]
Kappa Opioid Receptor (KOR)0.720.63
Mu Opioid Receptor (MOR)25.86.8
Delta Opioid Receptor (DOR)15383.3

These values indicate that this compound is highly selective for KOR compared to MOR and DOR, which is crucial for minimizing side effects associated with opioid receptor modulation .

Case Studies and Clinical Implications

Clinical Use as a Radiotracer

The successful synthesis and evaluation of [^11C]this compound have led to its advancement into clinical trials for human use. Its ability to provide specific binding signals in vivo positions it as a pioneering tool for studying KOR dynamics in humans.

  • Case Study Insights : In preliminary evaluations involving microdosing in rodents, this compound demonstrated specific binding similar to existing KOR agonists, confirming its potential as an imaging agent .

Wirkmechanismus

Target of Action

LY2795050 is a selective antagonist for the kappa-opioid receptor (KOR) . KORs are involved in various disorders, including depression, anxiety disorders, drug abuse, and alcoholism .

Mode of Action

As a KOR antagonist, this compound binds to KORs with high affinity and selectivity . This binding prevents the activation of KORs by endogenous or exogenous agonists, thereby inhibiting the downstream effects associated with KOR activation .

Biochemical Pathways

KORs belong to the superfamily of G-protein–coupled receptors and are generally classified into at least three subtypes: delta-opioid receptors (DOR), kappa-opioid receptors (KOR), and mu-opioid receptors (MOR) . The opioid receptors share extensive homology but differ both in their pharmacology and in their physiologic effects .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties. In rhesus monkeys, this compound displayed a moderate rate of peripheral metabolism, with approximately 40% of parent compound remaining at 30 min after injection . In the brain, this compound displayed fast uptake kinetics (regional activity peak times of <20 min) and an uptake pattern consistent with the distribution of KOR in primates .

Result of Action

This compound’s antagonistic action on KORs can lead to a decrease in the aversive, depressant-like, and anxiety-like effects caused by stress exposure . This has led to its use in research for potential therapeutic applications in conditions such as depression and alcohol dependence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of KORs in the brain can affect the compound’s efficacy . Additionally, factors such as the individual’s metabolic rate and the presence of other substances in the body can also influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

LY2795050 interacts primarily with KORs, displaying high binding affinity and selectivity . The in vitro binding affinity of this compound was measured in radioligand competition binding assays . The opioid receptors, including KORs, belong to the superfamily of G-protein–coupled receptors .

Cellular Effects

In the brain, this compound displayed fast uptake kinetics and an uptake pattern consistent with the distribution of KOR in primates . It influences cell function by modulating the activity of KORs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic activity at KORs . It binds to KORs, preventing the activation of these receptors by their natural ligands .

Temporal Effects in Laboratory Settings

In rhesus monkeys, this compound displayed a moderate rate of peripheral metabolism, with approximately 40% of parent compound remaining at 30 min after injection . Over time, the specific binding signals of this compound were observed to provide a measure of dose-dependent receptor occupancy .

Dosage Effects in Animal Models

In animal models, the effects of this compound were observed to vary with different dosages . A dose of 0.32 mg/kg had rapid onset and short duration of KOR-antagonist effects . A 10-fold smaller dose of this compound (0.032 mg/kg) was inactive, showing dose-dependence of its anti-stress effect .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with KORs

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner consistent with the distribution of KORs

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the KORs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LY2795050 involves several steps, including the preparation of the aryl iodide precursor and subsequent radiolabeling. One common method for the radiosynthesis of this compound involves palladium-mediated radiocyanation and radiocarbonylation of an aryl iodide precursor. Copper-mediated radiocyanation of an aryl iodide and an aryl boronate ester has also been investigated .

Industrial Production Methods

The industrial production of this compound involves full automation of the synthesis methods mentioned above. Each method provides this compound in sufficient radiochemical yield, molar activity, and radiochemical purity for clinical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY2795050 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Gängige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound, das als Radiotracer für die Positronen-Emissions-Tomographie eingesetzt wird .

Biologische Aktivität

LY2795050 is a selective kappa opioid receptor (KOR) antagonist that has garnered attention for its potential applications in neuroimaging and treatment of various psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, imaging capabilities, and relevant case studies.

Chemical Structure:
this compound is characterized by its unique chemical structure, which includes a 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide) moiety. This structure contributes to its high selectivity for KOR over other opioid receptors, such as mu (MOR) and delta (DOR) receptors.

Mechanism of Action:
As a KOR antagonist, this compound functions by blocking the action of endogenous kappa opioid peptides at the KOR. This blockade can influence various physiological processes, including mood regulation and pain perception, making it a candidate for addressing conditions such as depression and substance use disorders.

Synthesis and Radiolabeling

The radiolabeled form, [^11C]this compound, has been synthesized for use in positron emission tomography (PET) imaging. The synthesis yields an average of 12% with greater than 99% radiochemical purity, making it suitable for in vivo studies .

In Vivo Pharmacokinetics

In rhesus monkeys, [^11C]this compound demonstrated rapid brain uptake with peak activity occurring within 4 minutes post-injection. The distribution was consistent with known KOR localization in the brain, particularly in regions such as the striatum and cortex . The compound exhibited moderate peripheral metabolism, with approximately 40% of the parent compound remaining after 30 minutes .

Behavioral Studies

In preclinical studies involving C57BL/6J mice, this compound effectively blocked grooming deficits induced by the KOR agonist U50,488. It also demonstrated an ability to reduce immobility in the forced swim test (FST), indicating potential antidepressant-like effects in male subjects at certain doses . These findings suggest that this compound may modulate behaviors associated with anhedonia and depression.

Case Study: Alcohol Dependence

A notable study assessed the availability of KOR using [^11C]this compound in alcohol-dependent individuals compared to healthy controls. Results indicated significantly lower distribution volumes (VTV_T) in alcohol-dependent subjects across several brain regions, suggesting a dysregulation of the KOR system associated with alcohol use disorder . This reinforces the potential relevance of KOR antagonists in treating addiction.

Data Summary

Parameter Value
Chemical Structure 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide)
Radiochemical Purity >99%
Peak Brain Uptake Time ~4 minutes
Parent Compound Remaining (30 min) ~40%
KOR Selectivity 35.8 times more selective than MOR; 212.5 times more than DOR

Eigenschaften

IUPAC Name

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOCZNLSXJHWTG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346133-08-1
Record name LY-2795050
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2795050
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2795050
Reactant of Route 2
LY2795050
Reactant of Route 3
LY2795050
Reactant of Route 4
LY2795050
Reactant of Route 5
LY2795050
Reactant of Route 6
Reactant of Route 6
LY2795050

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.